An In-depth Technical Guide to 1-Chloroethyl Methyl Sulfide: Properties, Synthesis, and Applications in Modern Organic Chemistry
An In-depth Technical Guide to 1-Chloroethyl Methyl Sulfide: Properties, Synthesis, and Applications in Modern Organic Chemistry
Abstract: This technical guide provides a comprehensive overview of 1-Chloroethyl methyl sulfide, a versatile reagent in organic synthesis. The document delves into its fundamental chemical and physical properties, established synthetic routes, and key reactivity patterns. A significant focus is placed on its practical applications, particularly its role as a protective agent for functional groups and its utility in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Detailed experimental protocols, safety considerations, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for its effective and safe utilization.
Introduction and Core Properties
1-Chloroethyl methyl sulfide, also known as chloromethyl methyl sulfide, is an organosulfur compound that serves as a valuable building block in synthetic organic chemistry.[1] It is primarily utilized for the introduction of the methylthiomethyl (MTM) moiety, a common protecting group for alcohols and carboxylic acids.[1][2] Its bifunctional nature, possessing both a reactive alkyl chloride and a thioether, makes it a versatile reagent for a variety of chemical transformations.[3]
It is important to note that while the topic specifies CAS number 33025-66-0, extensive database searches indicate that the correct and commonly referenced CAS number for 1-Chloroethyl methyl sulfide is 2373-51-5 . This guide will proceed with the data associated with CAS No. 2373-51-5.
The fundamental physicochemical properties of 1-Chloroethyl methyl sulfide are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 2373-51-5 | [4] |
| Molecular Formula | C₂H₅ClS | [3][5] |
| Molecular Weight | 96.58 g/mol | [3][4] |
| Appearance | Colorless to yellow or brown liquid | [2][3][5] |
| Boiling Point | 105-106 °C | [2][6][7] |
| Density | 1.153 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.498 | [2] |
| Flash Point | 17 °C (63 °F) | [6][7] |
| Solubility | Soluble in acetonitrile, ether, and dichloromethane. Insoluble in water. | [2][5] |
| Storage Conditions | 2-8°C, under inert gas, moisture sensitive | [2][3][7] |
Synthesis and Mechanism
The most prevalent and direct method for the synthesis of 1-Chloroethyl methyl sulfide is the electrophilic chlorination of dimethyl sulfide (DMS).[8] This reaction is a cornerstone for its laboratory and industrial-scale production.
Synthetic Pathway: Electrophilic Chlorination
The reaction typically involves treating dimethyl sulfide with a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or elemental chlorine (Cl₂).[1][8] The use of sulfuryl chloride is often preferred for its convenient handling as a liquid reagent.
The underlying mechanism involves an electrophilic substitution at the sulfur atom. The sulfur atom of dimethyl sulfide acts as a nucleophile, attacking the electrophilic chlorine source. This is followed by a rearrangement and deprotonation to yield the final α-chloro sulfide product.[8]
Caption: Synthesis of 1-Chloroethyl methyl sulfide via chlorination of DMS.
Chemical Reactivity and Applications
The reactivity of 1-Chloroethyl methyl sulfide is dominated by the lability of the chlorine atom, which is activated by the adjacent sulfur. This makes it an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles.
Protection of Alcohols and Carboxylic Acids
A primary application of this reagent is in the protection of hydroxyl and carboxyl functional groups by converting them into methylthiomethyl (MTM) ethers and esters, respectively.[1][2] The MTM group is stable under a variety of reaction conditions but can be readily cleaved when desired, making it an effective protective group in multi-step syntheses.
The protection of an alcohol, for instance, is typically achieved by deprotonating the alcohol with a base (e.g., sodium hydride) to form an alkoxide, which then displaces the chloride from 1-Chloroethyl methyl sulfide.[2]
Role in Heterocyclic Synthesis
The ability to introduce a reactive methylene-sulfur linkage is harnessed in the synthesis of various heterocyclic compounds.[8] This functional group can act as a handle for subsequent cyclization reactions, enabling the construction of diverse and complex ring systems that are often scaffolds for bioactive molecules.[3][8]
Methylene Transfer Reagent
1-Chloroethyl methyl sulfide also functions as a methylene transfer reagent, for example, in iron(II)-mediated cyclopropanation reactions.[2] This highlights its utility in carbon-carbon bond formation.
The methylthio group plays a significant role in many antitumor bioactive molecules and candidate drugs.[9] The introduction of this moiety using reagents like 1-Chloroethyl methyl sulfide is therefore of considerable interest in drug discovery and development.[3][9]
Experimental Protocol: Protection of a Primary Alcohol
This section provides a detailed, self-validating protocol for the protection of a primary alcohol using 1-Chloroethyl methyl sulfide to form a methylthiomethyl (MTM) ether.
Objective: To protect benzyl alcohol as its MTM ether.
Materials:
-
Benzyl alcohol
-
1-Chloroethyl methyl sulfide (CAS 2373-51-5)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas line (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Caption: Experimental workflow for the MTM protection of an alcohol.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Substrate Addition: Add benzyl alcohol (1.0 eq) to the cooled THF.
-
Deprotonation: Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise to the stirring solution. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the sodium alkoxide, activating it for the subsequent substitution reaction. The reaction is exothermic and produces H₂ gas, necessitating slow addition at 0 °C.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become cloudy as the sodium salt forms.
-
Reagent Addition: Add 1-Chloroethyl methyl sulfide (1.2 eq) dropwise via syringe to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.
-
Monitoring (Self-Validation): Monitor the reaction's progress by TLC. A new spot corresponding to the more nonpolar MTM-protected product should appear, and the starting material spot should diminish. This confirms the conversion is proceeding as expected.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize any unreacted NaH.
-
Workup: Transfer the mixture to a separatory funnel. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure MTM ether.
-
Characterization (Self-Validation): Confirm the structure and purity of the product using ¹H and ¹³C NMR spectroscopy. The appearance of characteristic peaks for the MTM group (a singlet around δ 4.7 ppm for the -O-CH₂-S- protons and a singlet around δ 2.2 ppm for the -S-CH₃ protons in ¹H NMR) validates the success of the protection step.
Safety and Handling
1-Chloroethyl methyl sulfide is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[10][11]
-
Flammability: It is a highly flammable liquid and vapor.[10][12] Keep away from heat, sparks, open flames, and other ignition sources.[12] Containers should be kept tightly closed and stored in a cool, well-ventilated area.[12]
-
Toxicity and Irritation: The compound is harmful if swallowed and irritating to the eyes, skin, and respiratory system.[10][12] Accidental ingestion may be harmful.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11]
-
Handling: Use non-sparking tools and take precautionary measures against static discharge.[12] Avoid inhalation of vapors.[11]
-
Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents.[6][12]
-
Decomposition: Hazardous decomposition products formed under fire conditions include carbon oxides, sulfur oxides, and hydrogen chloride gas.[6][12]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-Chloroethyl methyl sulfide.
-
¹H NMR: The proton NMR spectrum is simple and characteristic, showing two singlets. One singlet appears around 4.7 ppm corresponding to the two protons of the chloromethyl group (-SCH₂Cl), and another singlet appears around 2.3 ppm for the three protons of the methyl group (-SCH₃).[13]
-
¹³C NMR: The carbon NMR spectrum will show two distinct signals corresponding to the two carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak (M⁺) at m/z 96 and a characteristic M+2 peak at m/z 98 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom.[13] The base peak is often observed at m/z 61, corresponding to the [CH₂SCH₃]⁺ fragment.[13]
-
Infrared (IR) Spectroscopy: The IR spectrum will display C-H stretching and bending vibrations. The C-Cl stretch typically appears in the fingerprint region.
Conclusion
1-Chloroethyl methyl sulfide (CAS 2373-51-5) is a potent and versatile reagent with significant applications in organic synthesis, particularly in the realm of protecting group chemistry and the synthesis of sulfur-containing heterocycles. Its utility is rooted in its straightforward synthesis and predictable reactivity. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as detailed in this guide, is essential for its safe and effective application in research and development, contributing to advancements in drug discovery and materials science.
References
-
ResearchGate. (n.d.). Application of methyl sulfide drugs and isotopic labeling. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Chloromethyl methyl sulfide. PubChem Compound Database. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (n.d.). Chloromethyl methyl sulfide. Retrieved February 4, 2026, from [Link]
-
Chemsrc. (2025, August 20). Chloromethyl Methyl Sulfide | CAS#:2373-51-5. Retrieved February 4, 2026, from [Link]
-
SpectraBase. (n.d.). Chloromethyl methyl sulfide. Retrieved February 4, 2026, from [Link]
Sources
- 1. Chloromethyl methyl sulfide - Wikipedia [en.wikipedia.org]
- 2. CHLOROMETHYL METHYL SULFIDE | 2373-51-5 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Chloromethyl methyl sulfide | C2H5ClS | CID 16916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. CHLOROMETHYL METHYL SULFIDE - Safety Data Sheet [chemicalbook.com]
- 7. Chloromethyl Methyl Sulfide | CAS#:2373-51-5 | Chemsrc [chemsrc.com]
- 8. Chloromethyl methyl sulfide | 2373-51-5 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. CHLOROMETHYL METHYL SULFIDE(2373-51-5) 1H NMR spectrum [chemicalbook.com]
